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Compound of Interest

Compound Name: 1,10-Dichlorodecane

Cat. No.: B1670031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1,10-
dichlorodecane (CAS No: 2162-98-3), a bifunctional alkane derivative used in various

chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data in a structured format, accompanied by detailed

experimental protocols.

Spectroscopic Data
The following sections summarize the key spectral data for 1,10-dichlorodecane, providing a

quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Due to the symmetry of 1,10-dichlorodecane, the number of unique signals in both

¹H and ¹³C NMR spectra is simplified.

¹H NMR Data

The ¹H NMR spectrum of 1,10-dichlorodecane is characterized by three main groups of

signals corresponding to the protons on different methylene groups.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.54 Triplet 4H -CH₂-Cl (C1, C10)

~1.77 Quintet 4H -CH₂-CH₂-Cl (C2, C9)

~1.2-1.5 Multiplet 12H -(CH₂)₆- (C3-C8)

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 1,10-dichlorodecane displays five distinct

signals, corresponding to the five unique carbon environments in the symmetric molecule.

Chemical Shift (δ) ppm Assignment

~45.1 -CH₂-Cl (C1, C10)

~32.6 -CH₂-CH₂-Cl (C2, C9)

~29.3 -(CH₂)n- (C5, C6)

~28.7 -(CH₂)n- (C4, C7)

~26.8 -CH₂-CH₂-CH₂-Cl (C3, C8)

Infrared (IR) Spectroscopy
The IR spectrum of 1,10-dichlorodecane reveals characteristic vibrational modes for alkyl

chains and carbon-halogen bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

2925-2935 Strong
C-H asymmetric stretching

(CH₂)

2850-2860 Strong
C-H symmetric stretching

(CH₂)

1460-1470 Medium C-H scissoring (bending) (CH₂)

720-730 Medium C-H rocking (CH₂)

650-660 Medium-Strong C-Cl stretching

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,10-dichlorodecane results in a characteristic

fragmentation pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) leads to isotopic

peaks for chlorine-containing fragments.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

91/93 100/32 [C₄H₈Cl]⁺

55 85 [C₄H₇]⁺

41 65 [C₃H₅]⁺

67 40 [C₅H₇]⁺

118/120 15/5 [M - C₄H₈Cl]⁺

210/212/214 <1 [M]⁺ (Molecular Ion)

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.

NMR Spectroscopy Protocol
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Sample Preparation:

Weigh approximately 10-20 mg of 1,10-dichlorodecane.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Sequence: zg30

Number of Scans: 16

Spectral Width: 16 ppm

Relaxation Delay: 1.0 s

¹³C NMR:

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024

Spectral Width: 240 ppm

Relaxation Delay: 2.0 s

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at

0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.
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FTIR Spectroscopy Protocol
Sample Preparation:

As 1,10-dichlorodecane is a liquid at room temperature, a thin film can be prepared directly

on a salt plate.

Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) or sodium

chloride (NaCl) salt plate.

Carefully place a second salt plate on top to create a thin, uniform capillary film.

Instrument Parameters (FTIR Spectrometer):

Technique: Transmission

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the prepared sample cell in the spectrometer's sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry Protocol
Sample Introduction and Ionization:

Introduce a dilute solution of 1,10-dichlorodecane in a volatile organic solvent (e.g.,

dichloromethane or methanol) into the mass spectrometer via a gas chromatograph (GC-

MS) or a direct insertion probe.
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Utilize electron ionization (EI) as the ionization method.

Instrument Parameters (GC-MS System):

Gas Chromatograph:

Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

Inlet Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 35-500

Source Temperature: 230 °C

Data Analysis:

Identify the peak corresponding to 1,10-dichlorodecane in the total ion chromatogram.

Extract the mass spectrum for this peak.

Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a liquid

sample such as 1,10-dichlorodecane.
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Workflow for Spectral Analysis of 1,10-Dichlorodecane

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Results Interpretation

1,10-Dichlorodecane (Liquid)

Dissolve in CDCl3 Prepare Thin Film on Salt Plate Dilute in Volatile Solvent

NMR Spectrometer (¹H & ¹³C) FTIR Spectrometer GC-MS System (EI)

Acquire FID -> FT -> Phasing -> Calibration Acquire Interferogram -> FT -> Ratioing Acquire TIC -> Extract Mass Spectrum

Chemical Shifts, Multiplicities, Integrals Vibrational Frequencies Fragmentation Pattern & m/z

Click to download full resolution via product page

Workflow for Spectral Analysis of 1,10-Dichlorodecane

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 1,10-
Dichlorodecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670031#spectral-data-of-1-10-dichlorodecane-nmr-
ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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